Naphthoresorcinol (1,3-Dihydroxynaphthalene): A Comprehensive Technical Guide
Naphthoresorcinol (1,3-Dihydroxynaphthalene): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the fundamental properties of Naphthoresorcinol, also known as 1,3-Dihydroxynaphthalene. This document consolidates critical data, experimental protocols, and functional workflows to serve as an essential resource for professionals in research, chemical synthesis, and drug development.
Core Chemical and Physical Properties
Naphthoresorcinol is an aromatic organic compound, a derivative of naphthalene bearing two hydroxyl groups. Its chemical structure and fundamental properties are pivotal for its application in various scientific domains.
General & Physical Properties
Naphthoresorcinol typically appears as a white to tan or pinkish-brown crystalline powder.[1][2] It is known to be sensitive to light and should be stored accordingly.[3]
| Property | Value | Source(s) |
| CAS Number | 132-86-5 | [4][5] |
| Molecular Formula | C₁₀H₈O₂ | [5][6] |
| Molecular Weight | 160.17 g/mol | [5][6][7] |
| Appearance | White to tan, pinkish-brown crystalline powder | [1][2] |
| Melting Point | 123-125 °C | [1][3] |
| Boiling Point | ~246.06 °C (estimate) | [3] |
| pKa | 9.15 ± 0.40 (Predicted) | [3] |
Solubility
The solubility of Naphthoresorcinol is a critical parameter for its use in various experimental settings.
| Solvent | Solubility | Source(s) |
| Water | Soluble | [3][8] |
| Ethanol | 50 mg/mL | [3] |
| Diethyl Ether | Soluble | [3][8] |
| Acetone | Slightly soluble | [3] |
| Benzene | Slightly soluble | [3] |
| Petroleum Ether | Slightly soluble | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the identification and characterization of Naphthoresorcinol.
UV-Vis Spectroscopy
| λmax | Solvent | Source(s) |
| 288 nm, 298 nm | Ethanol |
Infrared (IR) Spectroscopy
The IR spectrum of Naphthoresorcinol shows characteristic peaks corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| ~3200-3600 | O-H stretch (phenolic) | [9] |
| ~3000-3100 | Aromatic C-H stretch | [9] |
| ~1585-1600 | Aromatic C=C stretch | [9] |
| ~1400-1500 | Aromatic C=C stretch | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is for a spectrum taken in DMSO-d6.
¹H NMR (400 MHz, DMSO-d6) [10]
| Chemical Shift (ppm) | Assignment |
|---|---|
| 10.07 | -OH |
| 9.48 | -OH |
| 7.98 | Aromatic H |
| 7.56 | Aromatic H |
| 7.33 | Aromatic H |
| 7.17 | Aromatic H |
| 6.62 | Aromatic H |
| 6.55 | Aromatic H |
¹³C NMR Detailed ¹³C NMR spectral data can be found in various chemical databases.[7]
Experimental Protocols
Synthesis of Naphthoresorcinol
One established method for the synthesis of Naphthoresorcinol is through the cyclization of ethyl phenylacetoacetate, followed by hydrolysis and decarboxylation.[6][11]
Step 1: Preparation of Ethyl 1,3-dihydroxy-2-naphthoate
-
Add one volume of crude ethyl phenylacetylmalonate to three volumes of concentrated sulfuric acid without cooling.
-
Allow the solution to stand for approximately one week.
-
Pour the mixture slowly with stirring into a mixture of ice and water.
-
Filter the resulting solid yellow ester with suction, wash with cold water, and dry in a vacuum desiccator.
Step 2: Preparation of 1,3-Dihydroxy-2-naphthoic acid
-
Dissolve the recrystallized ester in dioxane in a three-necked round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Saponify the ester by adding a solution of barium hydroxide octahydrate in water over one hour while heating and stirring.
-
Continue heating and stirring for three hours.
-
Filter the precipitated barium salt from the hot solution and transfer it to a cool solution of sulfuric acid in water.
-
Stir the mixture in a nitrogen atmosphere. The crude acid is obtained after filtration.
Step 3: Decarboxylation to Naphthoresorcinol
-
Place the crude 1,3-dihydroxy-2-naphthoic acid in a three-necked round-bottomed flask with water, equipped with a nitrogen inlet, stirrer, and condenser.
-
Boil the mixture with stirring for 2 hours in a nitrogen atmosphere to expel dissolved oxygen.
-
Decant the water from any residue. Boil the residue with additional water for 2 hours.
-
Combine the aqueous solutions and add sodium hydrosulfite to decolorize the solution.
-
Dissolve sodium chloride in the solution and allow it to stand at 5°C for 24 hours.
-
The precipitated Naphthoresorcinol can be collected and further purified by recrystallization.
Analytical Method: Determination of Uronic Acids (Modified Tollens' Test)
Naphthoresorcinol is a key reagent for the detection and quantification of uronic acids, such as glucuronic acid, in biological samples like urine.[4][6]
Protocol:
-
Sample Preparation: Prepare an aqueous solution of the sample to be tested.
-
Reagent Preparation: Prepare a solution of Naphthoresorcinol in ethanol. Also, prepare concentrated hydrochloric acid.
-
Reaction:
-
To a test tube, add a specific volume of the sample solution.
-
Add the Naphthoresorcinol solution.
-
Carefully add concentrated hydrochloric acid.
-
-
Heating: Heat the mixture in a boiling water bath for a specified time (e.g., 15-30 minutes).
-
Cooling & Extraction:
-
Cool the reaction mixture under running water.
-
Add a specific volume of an organic solvent (e.g., ethanol or a mixture containing ether) and mix vigorously to extract the colored product.
-
-
Analysis: A positive test for uronic acids is indicated by the formation of a blue or violet color in the organic layer. The intensity of the color can be measured spectrophotometrically for quantitative analysis.
Mandatory Visualizations
Chemical Structure of Naphthoresorcinol
Caption: Chemical structure of Naphthoresorcinol.
Experimental Workflow: Determination of Uronic Acids
References
- 1. 132-86-5 CAS | NAPHTHORESORCINOL | Laboratory Chemicals | Article No. 04782 [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Naphthoresorcinol [chembk.com]
- 4. scbt.com [scbt.com]
- 5. chemscene.com [chemscene.com]
- 6. 1,3-DIHYDROXYNAPHTHALENE | 132-86-5 [chemicalbook.com]
- 7. 1,3-Dihydroxynaphthalene | C10H8O2 | CID 8601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 1,3-DIHYDROXYNAPHTHALENE(132-86-5) 1H NMR [m.chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
